1-Dodecyl-3,3,5-trimethylazepane
Description
1-Dodecyl-3,3,5-trimethylazepane is a nitrogen-containing heterocyclic compound with a seven-membered azepane ring. Its structure features a dodecyl (C₁₂H₂₅) substituent at position 1 and methyl groups at positions 3, 3, and 4.
Properties
CAS No. |
113458-99-4 |
|---|---|
Molecular Formula |
C21H43N |
Molecular Weight |
309.6 g/mol |
IUPAC Name |
1-dodecyl-3,3,5-trimethylazepane |
InChI |
InChI=1S/C21H43N/c1-5-6-7-8-9-10-11-12-13-14-16-22-17-15-20(2)18-21(3,4)19-22/h20H,5-19H2,1-4H3 |
InChI Key |
DOBGVCKLVHFTHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCC(CC(C1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Dodecyl-3,3,5-trimethylazepane typically involves the reaction of dodecyl bromide with a suitable amine precursor under controlled conditions. One common method includes the reflux of n-dodecyl bromide with thiourea in ethanol, followed by the addition of sodium hydroxide to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Dodecyl-3,3,5-trimethylazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dodecyl chain or methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include sodium dodecyl benzene sulfonate for catalysis and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include different amine derivatives and substituted azepane compounds.
Scientific Research Applications
1-Dodecyl-3,3,5-trimethylazepane has several scientific research applications:
Chemistry: Used as a surfactant in micellar catalysis, enhancing reaction rates and selectivity in aqueous media.
Biology: Its amphiphilic nature makes it useful in studying membrane interactions and protein folding.
Industry: Employed in the formulation of detergents and emulsifiers due to its surface-active properties.
Mechanism of Action
The mechanism of action of 1-Dodecyl-3,3,5-trimethylazepane is primarily based on its amphiphilic nature. It can self-assemble into micelles in aqueous solutions, which can encapsulate hydrophobic molecules. This property is exploited in various applications, from catalysis to drug delivery. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the transport and stabilization of hydrophobic compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-Dodecyl-3,3,5-trimethylazepane with two structurally related azepane derivatives:
*logP values are estimated using fragment-based methods (e.g., XLogP3).
Key Observations:
Hydrophobicity: The dodecyl chain in 1-Dodecyl-3,3,5-trimethylazepane drastically increases its lipophilicity (logP ~7.0) compared to simpler derivatives like 1-methylazepane (logP ~1.8). This makes it more suitable for lipid membrane interactions or nonpolar solvent applications.
Functional Groups : Unlike the lactam group in 3-ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one , the saturated amine in the target compound lacks hydrogen-bonding capacity, reducing its solubility in polar solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
